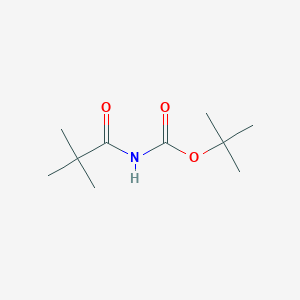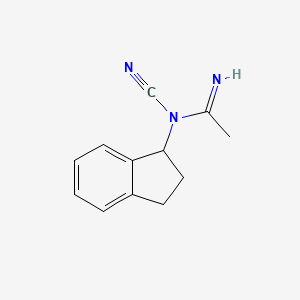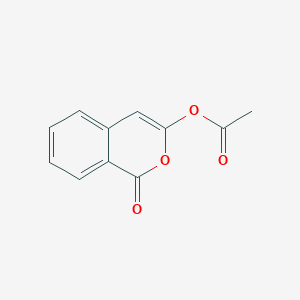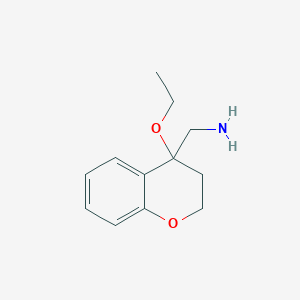
(4-Ethoxychroman-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxychroman-4-yl)methanamine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological and pharmaceutical activities. This compound features a chroman ring system with an ethoxy group at the 4-position and a methanamine group attached to the same carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxychroman-4-yl)methanamine typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized via Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxychroman-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ylmethanol.
Substitution: Formation of various substituted chroman derivatives.
Aplicaciones Científicas De Investigación
(4-Ethoxychroman-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxychroman-4-yl)methanamine
- (4-Propoxychroman-4-yl)methanamine
- (4-Butoxychroman-4-yl)methanamine
Uniqueness
(4-Ethoxychroman-4-yl)methanamine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(4-ethoxy-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(9-13)7-8-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,13H2,1H3 |
Clave InChI |
LHPIWTPXUCURFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCOC2=CC=CC=C21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
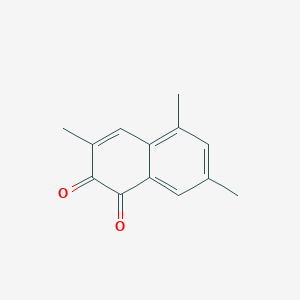
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
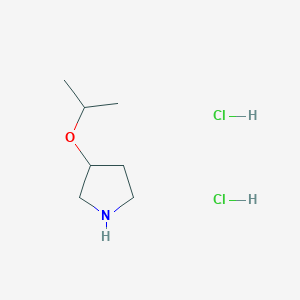
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
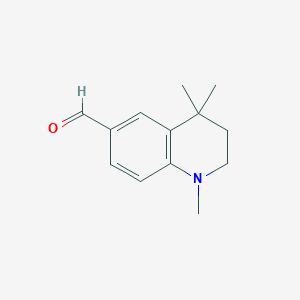

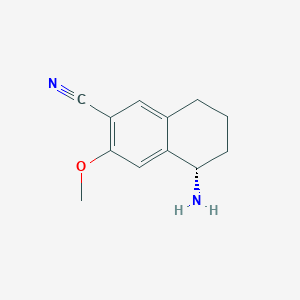
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
